2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)PyridineHydrochloride
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Overview
Description
2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)PyridineHydrochloride is a chemical compound with the molecular formula C11H17Cl2NO2 and a molecular weight of 266.16 g/mol . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the production of anti-ulcerative agents . The compound is known for its white to pale-yellow solid form and is typically stored under refrigerated conditions to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)PyridineHydrochloride involves several steps. One common method includes the chloromethylation of 3-methyl-4-(3-methoxypropoxy)pyridine. This reaction is typically carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and consistent product quality. The process involves the same chloromethylation reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)PyridineHydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of corresponding alcohols.
Scientific Research Applications
2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)PyridineHydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Medicine: Utilized in the development of anti-ulcerative agents and other therapeutic drugs.
Industry: Applied in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)PyridineHydrochloride involves its interaction with specific molecular targets. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-Methoxy-3-Methylpyridine Hydrochloride: Similar in structure but lacks the 3-methoxypropoxy group.
3-Methyl-4-(3-Methoxypropoxy)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Chloromethyl-3-Methyl-4-(3-Methoxypropanoxy)PyridineHydrochloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both the chloromethyl and 3-methoxypropoxy groups allows for versatile chemical modifications, making it a valuable intermediate in pharmaceutical synthesis .
Properties
CAS No. |
117977-50-5 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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